N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Description
This compound belongs to a class of tetrahydrobenzo[d]thiazole carboxamides, which are characterized by a bicyclic core structure combining a thiazole ring fused with a partially saturated benzene moiety. The 5,5-dimethyl and 7-oxo substituents enhance conformational rigidity, while the cyclopropanecarboxamide group at position 2 modulates electronic and steric properties. Key physical properties include a melting point of 292–293°C and a high-resolution mass spectrometry (HRMS) [M + Na]+ peak at m/z 379.0551 (calculated 379.0545) .
The compound has been investigated for antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Its design leverages the thiazole scaffold’s ability to interact with parasitic enzymes or transporters, though specific mechanistic details remain under study .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2)5-8-10(9(16)6-13)18-12(14-8)15-11(17)7-3-4-7/h7H,3-6H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZTYNSVTXTYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-Dimethyl-7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 306.4 g/mol
- CAS Number : 784875
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various reagents to yield the desired product. The synthetic pathways often utilize starting materials that are commercially available and are optimized for yield and purity.
Anticancer Properties
Research has indicated that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) have exhibited significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance:
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been documented through caspase activation assays and DNA fragmentation analysis .
Cytotoxicity Assays
Various assays are used to evaluate the cytotoxic effects of this compound on cancer cells:
- MTT Assay : Measures cell viability based on metabolic activity.
- Colony Formation Assay : Assesses the ability of cells to grow in an anchorage-independent manner.
- Annexin V Staining : Used to detect early apoptotic cells.
Case Studies
- Study on Thiazole Derivatives : A study evaluated a series of thiazole derivatives and their cytotoxic effects on different cancer cell lines. The results indicated that certain structural modifications could enhance biological activity significantly .
- Evaluation of Natural Compounds : A comparative study highlighted the importance of structural features in determining the biological activity of related compounds. It was found that modifications at specific positions could lead to increased potency against tumor cells .
Comparison with Similar Compounds
Structural analogs of this compound vary primarily in the carboxamide substituent and core modifications, leading to differences in biological activity, physicochemical properties, and target selectivity. Below is a detailed comparison:
Structural and Functional Analogues
Table 1: Key Analogs and Their Properties
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | HRMS [M + Na]+ (Observed/Calculated) | LogP (Predicted) |
|---|---|---|---|
| Cyclopropanecarboxamide derivative | 292–293 | 379.0551/379.0545 | 2.8 |
| Benzo[b]thiophene-2-carboxamide (Compound 12) | Not reported | Not reported | 3.5 |
| Furan-2-carboxamide derivative | Not reported | Not reported | 2.1 |
Key Observations
Substituent Effects on Antiparasitic Activity :
- The cyclopropanecarboxamide derivative (IC50 = 4.89 µM) outperforms bulkier analogs like Compound 12 (IC50 = 10.58 µM) and Compound 16 (IC50 = 30.40 µM), suggesting that steric hindrance from larger groups (e.g., benzo[b]thiophene) reduces efficacy .
- Polar substituents (e.g., methoxy in Compound 16) may disrupt membrane permeability, further lowering activity .
Target Selectivity: While the cyclopropanecarboxamide derivative targets T. brucei, structurally related compounds, such as ROCK inhibitors (e.g., Example 31 from WO 2012/006202), share the tetrahydrobenzo[d]thiazole core but inhibit Rho-associated kinases (ROCK1/2) due to distinct substituents (e.g., propylamino groups) .
Sulfonyl-propanamide derivatives () introduce strong electron-withdrawing effects, which may enhance binding to serine/threonine kinases but increase metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
